molecular formula C19H21ClN2O B5738690 1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine

1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine

Cat. No. B5738690
M. Wt: 328.8 g/mol
InChI Key: QNIWRMBRGJXZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its unique properties and potential applications in scientific research.

Mechanism of Action

1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine's mechanism of action is complex and not fully understood. It is believed to exert its effects through the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to the release of neurotransmitters such as serotonin and dopamine, which play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, leading to increased arousal, euphoria, and altered sensory perception. It has also been shown to have anxiogenic effects, leading to increased anxiety and panic in some individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine in scientific research is its ability to selectively activate serotonin receptors, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its complex mechanism of action and potential for side effects make it difficult to use in certain experiments, and caution should be exercised when working with this compound.

Future Directions

There are many potential future directions for research involving 1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin in the regulation of mood, cognition, and behavior. Further research is needed to fully understand the potential applications of 1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine in scientific research and medicine.

Synthesis Methods

The synthesis of 1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine involves the reaction of 1-(4-chlorobenzoyl)piperazine with 2-ethylphenyl magnesium bromide in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography techniques to obtain pure 1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-(2-ethylphenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of the reuptake of serotonin and dopamine.

properties

IUPAC Name

(4-chlorophenyl)-[4-(2-ethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-2-15-5-3-4-6-18(15)21-11-13-22(14-12-21)19(23)16-7-9-17(20)10-8-16/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIWRMBRGJXZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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